4-(2-Oxopiperidin-1-YL)benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
919121-22-5 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-10-4-6-11(7-5-10)13-8-2-1-3-12(13)15/h4-7,9H,1-3,8H2 |
InChI Key |
HOPYBEJCFWHHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 4 2 Oxopiperidin 1 Yl Benzaldehyde
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. researchgate.netscitepress.org For 4-(2-Oxopiperidin-1-YL)benzaldehyde, the most logical and common disconnection occurs at the C-N bond between the aromatic ring and the piperidin-2-one nitrogen atom. amazonaws.com This disconnection is favored because methods to form aryl-nitrogen bonds are well-established in organic synthesis.
This primary disconnection yields two key synthons: a piperidin-2-one anion and a 4-formylphenyl cation. The corresponding synthetic equivalents (the actual reagents used in the laboratory) would be piperidin-2-one (also known as δ-valerolactam) and an electrophilic benzaldehyde (B42025) derivative, such as 4-fluorobenzaldehyde (B137897) or 4-bromobenzaldehyde. This approach is strategically sound as it assembles the main scaffold in a single, convergent step.
Alternative disconnections are less synthetically viable. For instance, cleaving the amide bond within the piperidinone ring would lead to a linear amino acid precursor, requiring a subsequent cyclization step that could be complicated by the presence of the reactive aldehyde. Similarly, attempting to build the benzaldehyde moiety onto a pre-existing N-phenylpiperidin-2-one through C-C bond formation is possible but generally more complex than the N-arylation approach. Therefore, the strategy of connecting the two main rings via C-N bond formation remains the most efficient and widely considered route. amazonaws.com
Development and Optimization of Synthetic Pathways
Based on the retrosynthetic analysis, several distinct synthetic strategies can be developed and optimized to prepare this compound.
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the target molecule's analogues, the Claisen-Schmidt or Knoevenagel condensation, which involves the reaction of an aldehyde with a ketone or an active methylene (B1212753) compound, is a relevant strategy. nih.govrsc.org For example, the condensation of a piperidinone derivative bearing a ketone functionality with various benzaldehydes can lead to α,β-unsaturated ketones. nih.gov
While not a direct route to the target compound itself, this methodology demonstrates the utility of using benzaldehyde derivatives as electrophilic partners with piperidinone-containing nucleophiles to construct more complex scaffolds. The reaction conditions, such as the choice of base and solvent, can be tuned to control the outcome and yield of the condensation product.
Table 1: Examples of Condensation Reactions with Piperidinone Derivatives
| Piperidinone Reactant | Aldehyde Reactant | Product Type | Reference |
|---|---|---|---|
| 1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone | Benzaldehyde derivatives | α,β-Unsaturated Ketones | nih.gov |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Morpholine-4-carboxamidine | Fused Pyrido[3,4-d]pyrimidines | researchgate.net |
This table is interactive. Click on the headers to sort.
An alternative to introducing the benzaldehyde group directly is to perform a functional group interconversion (FGI) in the final steps of the synthesis. organic-chemistry.orgfiveable.me This strategy involves preparing an N-aryl piperidinone with a precursor functional group at the para position, which is then converted to the aldehyde. This approach is particularly useful to avoid potential side reactions involving the highly reactive aldehyde group during the construction of the core structure. nih.govsolubilityofthings.com
Common FGI strategies to generate an aromatic aldehyde include:
Oxidation of a benzyl (B1604629) alcohol: A precursor like 1-(4-(hydroxymethyl)phenyl)piperidin-2-one can be oxidized to the target aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). solubilityofthings.com
Oxidation of a methyl group: The methyl group of 1-(4-methylphenyl)piperidin-2-one can be oxidized to an aldehyde, though this often requires harsh conditions and may lack selectivity.
Reduction of a carboxylic acid derivative: A more controlled method involves the reduction of a corresponding benzoic acid derivative. Weinreb amides are particularly effective precursors as they can be reduced to aldehydes without over-reduction to the alcohol. nih.gov
Hydrolysis of an acetal (B89532): The aldehyde can be protected as an acetal during the synthesis and deprotected under acidic conditions in the final step.
Table 2: Common Functional Group Interconversions to Produce Aromatic Aldehydes
| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) | solubilityofthings.com |
| Weinreb Amide (-CON(Me)OMe) | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | nih.gov |
| Nitrile (-CN) | Diisobutylaluminium Hydride (DIBAL-H), then H₂O | Aldehyde (-CHO) | imperial.ac.uk |
This table is interactive. Click on the headers to sort.
The most direct synthesis of this compound involves the N-arylation of piperidin-2-one. A common method is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is effective when the aromatic ring is activated by an electron-withdrawing group and contains a good leaving group, such as a halogen. mdpi.com
In this case, 4-fluorobenzaldehyde is an ideal substrate. The fluorine atom is a good leaving group, and the aldehyde group activates the ring towards nucleophilic attack. The reaction is typically carried out by treating piperidin-2-one with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov
Table 3: Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Electrophile | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Piperidine (B6355638) | 4-Fluorobenzaldehyde | Anhydrous K₂CO₃ | DMF | 90 °C, 12 h | nih.gov |
This table is interactive. Click on the headers to sort.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for N-arylation. nih.gov This method is highly effective for forming C-N bonds and is tolerant of a wide range of functional groups, including aldehydes. The reaction typically couples an amine or amide (piperidin-2-one) with an aryl halide (e.g., 4-bromobenzaldehyde).
The catalytic cycle requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. This method is advantageous when the SNAr reaction is sluggish or fails. While specific examples for the direct synthesis of the target molecule are not prevalent in the literature, the extensive application of this reaction for similar substrates confirms its feasibility. nih.govumn.edu
Table 4: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source | nih.gov |
| Aryl Halide | 4-Bromobenzaldehyde, 4-Iodobenzaldehyde | Electrophilic partner | nih.gov |
| Amide | Piperidin-2-one | Nucleophilic partner | nih.gov |
| Ligand | Xantphos, BINAP, RuPhos | Stabilize Pd, facilitate catalytic cycle | nih.gov |
This table is interactive. Click on the headers to sort.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating atoms from each reactant. nih.govfrontiersin.org While MCRs may not directly yield this compound, they are excellent for rapidly generating libraries of analogous structures for applications like drug discovery. nih.gov
Several well-known MCRs utilize benzaldehyde as a key building block:
Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. Using benzaldehyde in this reaction can yield phenyl-substituted heterocyclic structures. unair.ac.id
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the components, one could synthesize complex acyclic precursors that could be later cyclized to form lactam-containing structures. nih.govrug.nl
Povarov Reaction: This is a formal [4+2] cycloaddition for synthesizing tetrahydroquinolines, often using an aniline (B41778), an aldehyde, and an activated alkene. nih.gov
These reactions highlight the power of MCRs to create molecular diversity from simple starting materials, including benzaldehyde, leading to a wide array of heterocyclic compounds with potential biological activities. frontiersin.orgbeilstein-journals.org
Novel Synthetic Route Development and Exploration
The development of novel synthetic routes for this compound often involves modern catalytic cross-coupling reactions, which have largely replaced harsher, traditional methods. Key among these are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org These reactions offer significant advantages in terms of substrate scope and functional group tolerance. wikipedia.org
Exploration of Chemo- and Regioselective Transformations
The synthesis of this compound inherently involves chemo- and regioselectivity. The primary challenge is to selectively form the C-N bond at the para-position of the benzaldehyde ring relative to the aldehyde group, while avoiding unwanted side reactions.
A common strategy involves the coupling of 4-halobenzaldehyde (where the halogen is typically iodine or bromine) with 2-piperidone (B129406). The halogen at the para position provides a reactive site for the coupling reaction. The choice of catalyst and reaction conditions is crucial to ensure that the coupling occurs specifically at the nitrogen of the 2-piperidone and the halogenated carbon of the benzaldehyde, without affecting the aldehyde functional group.
For instance, in a related synthesis, refluxing 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in a DMSO/anhydrous K2CO3 mixture yielded 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde with high yield, demonstrating the selective reaction at the fluoro position. mdpi.com In another example, a highly efficient and regioselective Ullmann reaction of 2,x-dihalopyridines with phenols was achieved using a CuI/TMEDA catalytic system, yielding the corresponding 2-aryloxypyridines. nih.gov
Evaluation of Catalytic Systems in Synthesis
The choice of catalytic system is paramount in the synthesis of this compound, significantly influencing yield, reaction time, and conditions. Both palladium- and copper-based catalysts are prominent.
Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a powerful method for C-N bond formation. wikipedia.org The reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst like palladium(II) acetate, and a phosphine ligand. orgsyn.org The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), has been instrumental in improving reaction efficiency and expanding the scope to include a wide variety of amines and aryl halides. youtube.com The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. wikipedia.org
Copper-Catalyzed Ullmann Condensation: This represents an older but still relevant method for C-N bond formation. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems using soluble copper(I) salts (e.g., CuI) and various ligands, such as diamines and phenanthroline, which allow for milder reaction conditions. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
The selection between these catalytic systems often depends on the specific substrates, desired reaction conditions, and cost considerations. While palladium catalysts can be more expensive, they often offer higher turnover numbers and milder conditions. nih.gov
Table 1: Comparison of Catalytic Systems
| Catalyst System | Metal | Typical Ligands | Reaction Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig | Palladium | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Milder temperatures, various bases | High efficiency, broad substrate scope wikipedia.org | Higher cost of palladium and ligands nih.gov |
| Ullmann Condensation | Copper | Diamines, Phenanthroline, N-(Naphthalen-1-yl)-N'-alkyl oxalamides | Often higher temperatures, strong bases | Lower cost of copper nih.gov | Can require harsher conditions, potential for lower yields wikipedia.orgnih.gov |
Solvent-Free and Green Chemistry Approaches
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop greener synthetic routes for compounds like this compound. mdpi.com Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com
Solvent-Free Approaches: One strategy is to conduct reactions under solvent-free or neat conditions. For example, mechanochemical grinding procedures have been optimized for the synthesis of N-substituted amines, offering short reaction times at room temperature and high yields without the need for column chromatography. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasonication are alternative energy sources that can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govjocpr.com These methods can also enable reactions to be carried out in greener solvents like water or ethanol. jocpr.com
Use of Greener Solvents: The choice of solvent is a key aspect of green chemistry. Efforts are made to replace hazardous solvents like DMF and NMP with more environmentally benign alternatives such as water, ethanol, or ionic liquids. mdpi.comjocpr.com
Table 2: Green Chemistry Approaches in Synthesis
| Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Accelerated reaction rates, higher yields, reduced reaction times. nih.gov |
| Ultrasonic-Assisted Synthesis | Use of ultrasound to induce cavitation and accelerate the reaction. | Shorter reaction times, milder conditions, improved yields. jocpr.com |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using grinding or milling. | Reduced waste, simplified workup, often milder conditions. nih.gov |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol. | Reduced environmental impact and health hazards. jocpr.com |
Purification and Isolation Techniques for High-Purity Compounds
After the synthesis, obtaining this compound in high purity is crucial for its use in subsequent applications. The purification strategy depends on the physical state of the compound and the nature of the impurities.
Crystallization/Recrystallization: If the product is a solid, recrystallization is a common and effective method for purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. In a related synthesis of 4-(4'-bromo)-phenacyloxy benzaldehyde, recrystallization from an ethanol:water mixture was used. orientjchem.org
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). orgsyn.org It is particularly useful for separating complex mixtures or when the desired compound and impurities have similar solubilities. The choice of the stationary and mobile phases is optimized to achieve the best separation.
Extraction: Liquid-liquid extraction is often used during the workup procedure to separate the product from the reaction mixture. This involves partitioning the compound between two immiscible liquid phases, typically an aqueous phase and an organic phase. orgsyn.org For example, after a reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate. orgsyn.org The organic layers are then combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. orgsyn.org
Table 3: Common Purification Techniques
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds. orientjchem.org |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of complex mixtures, purification of both solid and liquid compounds. orgsyn.org |
| Extraction | Partitioning of a compound between two immiscible liquid phases. | Initial workup and separation of the product from the reaction mixture. orgsyn.org |
Reaction Mechanisms and Kinetics of 4 2 Oxopiperidin 1 Yl Benzaldehyde and Its Synthetic Precursors
Mechanistic Elucidation of Key Synthetic Steps
The principal synthetic strategies for 4-(2-Oxopiperidin-1-YL)benzaldehyde involve either the formation of the 2-piperidinone ring followed by its attachment to a benzaldehyde (B42025) derivative or the construction of the piperidinone ring onto a pre-existing 4-aminobenzaldehyde (B1209532) structure.
Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings and is central to the synthesis of the benzaldehyde precursor. The direct formylation of an N-phenyl-2-piperidinone substrate is one plausible route.
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govjocpr.com
The mechanism proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
Electrophilic Attack: The N-phenyl-2-piperidinone, activated by the electron-donating nitrogen atom of the lactam, acts as the nucleophile. Its π-electron system attacks the electrophilic carbon of the Vilsmeier reagent. The para-position is favored due to steric and electronic reasons, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Rearomatization: A base (such as the chloride ion or another DMF molecule) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.
Hydrolysis: The resulting iminium salt is subsequently hydrolyzed in a workup step to yield the final 4-formyl product, this compound.
Kinetic studies on Vilsmeier-Haack reactions show that the reaction order can vary. For instance, the formylation of reactive substrates may follow second-order kinetics (first-order in both the substrate and the Vilsmeier reagent), while less reactive substrates can exhibit third-order kinetics. rsc.org
The key bond-forming step to connect the piperidinone and benzaldehyde moieties is the formation of the C-N bond between the lactam nitrogen and the aromatic ring. This is typically achieved through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): This mechanism is viable when using a highly activated aryl halide, such as 4-fluorobenzaldehyde (B137897). The electron-withdrawing aldehyde group activates the ring towards nucleophilic attack.
Nucleophilic Addition: The nitrogen atom of 2-piperidinone, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and stabilized by the aldehyde group.
Elimination: The complex rearomatizes by expelling the fluoride (B91410) ion, which is a competent leaving group, to yield the final product. This reaction is often carried out in a polar aprotic solvent like DMSO in the presence of a base such as potassium carbonate to deprotonate the lactam nitrogen, enhancing its nucleophilicity. mdpi.com
Palladium-Catalyzed Buchwald-Hartwig Amination: A more versatile and commonly employed method for forming C(aryl)-N bonds is the Buchwald-Hartwig cross-coupling reaction. organic-chemistry.org This reaction can couple aryl bromides, chlorides, or triflates with amines, including lactams. researchgate.netnih.gov The catalytic cycle is generally understood to involve the following steps:
Oxidative Addition: A Pd(0) catalyst, stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the aryl-halide bond (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex.
Association and Deprotonation: The 2-piperidinone associates with the palladium center, and a stoichiometric amount of a non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the lactam nitrogen.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the this compound product and regenerating the Pd(0) catalyst. youtube.com
An alternative pathway involves reacting 4-aminobenzaldehyde with 5-chlorovaleryl chloride. This begins with a nucleophilic acyl substitution where the aniline (B41778) nitrogen attacks the acyl chloride, followed by an intramolecular cyclization to form the lactam ring. epo.org
The Beckmann rearrangement is a classic and powerful method for synthesizing lactams from cyclic ketoximes, making it a fundamental process for obtaining the 2-piperidinone core structure. wikipedia.org The archetypal reaction is the conversion of cyclohexanone (B45756) oxime to δ-valerolactam (2-piperidinone's parent structure is caprolactam for Nylon 6).
The mechanism is typically acid-catalyzed:
Activation of the Leaving Group: The hydroxyl group of the cyclohexanone oxime is protonated by a strong acid (e.g., sulfuric acid, polyphosphoric acid), converting it into a good leaving group (water). masterorganicchemistry.com Other reagents like tosyl chloride or thionyl chloride can also be used to activate the hydroxyl group. wikipedia.orgderpharmachemica.com
Rearrangement: The key step is a concerted process where the alkyl group anti-periplanar to the N-O bond migrates to the electron-deficient nitrogen atom, simultaneously displacing the leaving group (water). This migration results in the formation of a nitrilium ion. The driving force for this step is the formation of a stable leaving group and the subsequent formation of a resonance-stabilized cation.
Nucleophilic Attack and Tautomerization: A water molecule attacks the electrophilic carbon of the nitrilium ion, forming a protonated enol-form of the amide. Subsequent deprotonation and tautomerization yield the final, stable lactam product, 2-piperidinone. masterorganicchemistry.com
The reaction is stereospecific, with the migrating group always being the one positioned anti to the leaving group on the oxime nitrogen. wikipedia.org Patents describe variations of this rearrangement occurring in alkaline media, suggesting a different but related mechanistic pathway. google.com
Modern synthetic chemistry often employs cycloaddition reactions for the efficient construction of heterocyclic rings. While not the most common route to the unsubstituted this compound, these methods are powerful for creating substituted piperidinone analogs with high stereochemical control.
A [4+2] cycloaddition (Diels-Alder reaction) , for example, can be envisioned between a diene and a dienophile to construct the six-membered ring. In more complex, multi-component reaction cascades, an aromatic aldehyde can be a key starting material, which, through a series of condensations and additions, leads to a cyclization event forming a polysubstituted piperidinone. derpharmachemica.com These reactions can be highly diastereoselective, often yielding a single stereoisomer due to the concerted or highly ordered nature of the transition state.
Photochemical [2+2] cycloadditions between an alkene and an imine (an aza Paternò-Büchi reaction) can form azetidines, which could potentially be elaborated into larger rings, though this is a less direct approach to piperidinones. The stereochemical outcome in such reactions is dictated by orbital symmetry rules and the geometry of the reacting partners in the transition state.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
While specific kinetic data for the synthesis of this compound is not extensively published, the kinetics of the underlying reaction types have been studied, allowing for a general understanding of the factors controlling the reaction rates.
The rates of the synthetic reactions are governed by fundamental kinetic principles, primarily the concentrations of the reactants and the reaction temperature.
Temperature Dependence: The relationship between temperature and reaction rate is described by the Arrhenius equation , k = Ae^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. As a general rule, increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency of collisions that overcome the activation energy barrier, thus accelerating the reaction rate. For instance, both Buchwald-Hartwig couplings and Beckmann rearrangements are often performed at elevated temperatures to ensure a reasonable reaction rate.
Concentration Dependence: The reaction rate is also a function of the concentration of the reactants, as described by the rate law . For the key bond-forming steps:
Vilsmeier-Haack Reaction: The rate law can be complex, but it is often expressed as Rate = k[Substrate][Vilsmeier Reagent]. researchgate.net The rate-determining step is typically the initial attack of the aromatic ring on the electrophilic Vilsmeier reagent, as this step disrupts the aromaticity. nih.gov
Buchwald-Hartwig Amination: The kinetics are intricate and depend on the concentrations of the aryl halide, the amine, the base, and the palladium catalyst. The rate-determining step can be either the initial oxidative addition of Pd(0) to the aryl halide or the final reductive elimination from the Pd(II) complex, depending on the specific ligands, substrates, and conditions used.
Beckmann Rearrangement: In an acid-catalyzed process, the rate is generally dependent on the concentration of both the oxime and the acid catalyst. The rate-determining step is the concerted migration/leaving group departure step.
The following table summarizes the expected kinetic behavior for these key reaction types.
| Reaction Type | Plausible Rate Law | Typical Rate-Determining Step | Expected Effect of Increased Temperature | Expected Effect of Increased Reactant Concentration |
| Vilsmeier-Haack | Rate = k[Aromatic Substrate][Vilsmeier Reagent] | Attack of the aromatic π-system on the chloroiminium ion | Rate increase | Rate increase |
| Buchwald-Hartwig | Rate = k[Aryl Halide]ᵃ[Amine]ᵇ[Base]ᶜ[Pd Catalyst]ᵈ | Oxidative Addition or Reductive Elimination | Rate increase | Rate increase |
| SNAr | Rate = k[Aryl Halide][Nucleophile] | Formation of the Meisenheimer complex | Rate increase | Rate increase |
| Beckmann Rearrangement | Rate = k[Oxime][Acid] | Concerted migration of the alkyl group and loss of the leaving group | Rate increase | Rate increase |
Role of Catalysts and Additives in Reaction Rate Modulation
The efficiency and rate of the synthesis of this compound are significantly influenced by the choice of catalysts and additives.
In Buchwald-Hartwig amination , the selection of the palladium catalyst and its supporting ligand is critical. Palladium complexes with bulky, electron-rich phosphine ligands, such as (o-biphenyl)P(t-Bu)2, have demonstrated high efficacy in the amination of aryl chlorides, bromides, and triflates. cmu.edu The choice of the palladium source, such as Pd(OAc)2 or Pd2(dba)3, can also impact the reaction, with Pd2(dba)3 being essential for the success of many amination reactions involving aryl bromides. cmu.edu
The base employed in the reaction plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the lactam. researchgate.net The choice of base can affect the reaction rate and the formation of side products.
Additives can further modulate the reaction rate and yield. For instance, a mixture of soy phospholipids, termed "Magic Mix," has been shown to significantly improve the yields of Buchwald-Hartwig aminations in certain solvent systems. researchgate.net These additives are thought to act as amphiphiles, potentially improving the solubility of reactants and stabilizing the catalytic species. researchgate.net
For copper-catalyzed reactions , the choice of the copper salt (e.g., CuI, CuCl, CuSO4·5H2O) and the base (e.g., Et3N, DIPEA) are determining factors for the reaction's success and rate. organic-chemistry.orgrsc.org Copper-catalyzed N-arylation using diaryliodonium salts can proceed rapidly at room temperature, offering a significant advantage over methods that require elevated temperatures. organic-chemistry.org
Table 1: Influence of Catalysts and Additives on N-Arylation Reactions
| Reaction Type | Catalyst System | Base | Additives | Key Findings |
| Buchwald-Hartwig Amination | Pd(OAc)2 / (o-biphenyl)P(t-Bu)2 | NaOtBu | - | Effective for amination of aryl chlorides at room temperature. cmu.edu |
| Buchwald-Hartwig Amination | Pd2(dba)3 / Ligand | K3PO4 | - | High yields for amination of functionalized aryl bromides. cmu.edu |
| Buchwald-Hartwig Amination | Pd catalyst | NaOtBu | Magic Mix (soy phospholipids) | Significantly improved yields in lipid-based solvent systems. researchgate.net |
| Copper-Catalyzed N-Arylation | CuCl (10 mol%) | Et3N | - | High yields (up to 99%) within minutes at room temperature with diaryliodonium salts. organic-chemistry.org |
| Copper-Catalyzed N-Arylation | CuI | DIPEA | - | Effective for N-arylation of 1,2,4-oxadiazin-5(6H)-ones with diaryliodonium salts at 60 °C. rsc.org |
Investigation of Side Reactions and Byproduct Formation
A common side reaction in Buchwald-Hartwig amination is the diarylation of the amine, especially when a primary amine is used as the starting material. cmu.edu In the context of synthesizing the precursor aniline derivative, this would lead to the formation of a tertiary amine.
The formation of aryl(tert-butyl)ether byproducts has been observed when using certain phosphine ligands in combination with NaOtBu as the base. cmu.edu This occurs through the competing O-arylation pathway.
In copper-catalyzed reactions, particularly with amide-containing substrates, O-arylation can compete with the desired N-arylation, especially with bulky substituents. organic-chemistry.org The choice of solvent and base can influence the selectivity between N- and O-arylation.
Furthermore, reactions involving benzaldehyde derivatives can be prone to condensation reactions . For instance, the reaction of dimedone with benzaldehyde can lead to the formation of xanthenedione derivatives through a two-step process involving an initial condensation followed by cyclization. walisongo.ac.id While not a direct byproduct of the N-arylation, this highlights the reactivity of the benzaldehyde moiety.
Table 2: Potential Side Reactions and Byproducts
| Reaction Type | Side Reaction | Byproduct(s) | Contributing Factors |
| Buchwald-Hartwig Amination | Diarylation | Diarylated amine | Use of primary amines as starting material. cmu.edu |
| Buchwald-Hartwig Amination | O-arylation | Aryl(tert-butyl)ether | Certain phosphine ligands in the presence of NaOtBu. cmu.edu |
| Copper-Catalyzed N-Arylation | O-arylation | O-arylated lactim ether | Bulky substituents on the lactam or aryl group. organic-chemistry.org |
| Reactions involving Benzaldehyde | Condensation Reactions | Xanthenedione derivatives (in specific contexts) | Presence of suitable reaction partners like dimedone. walisongo.ac.id |
Stability and Reactivity Profiling of the Benzaldehyde and Lactam Moieties
The chemical behavior of this compound is dictated by the stability and reactivity of its two primary functional groups: the benzaldehyde and the lactam.
The benzaldehyde moiety is a versatile functional group. The aldehyde proton is identifiable in 1H NMR spectroscopy, typically appearing as a singlet around δH 9.95 ppm, while the carbonyl carbon appears in the 13C NMR spectrum around δC 192.4 ppm. mdpi.com This group is susceptible to:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid under various oxidizing conditions.
Reduction: The aldehyde can be reduced to a benzyl (B1604629) alcohol.
Condensation Reactions: The aldehyde can participate in various C-C bond-forming reactions, such as aldol (B89426) condensations and the Wittig reaction. It can also react with amines and their derivatives to form imines or hydrazones. mdpi.com
The lactam moiety , specifically the N-aryl-2-piperidone core, is generally stable. N-aryl lactams are important precursors in the synthesis of various biologically active compounds. semanticscholar.org However, the amide bond within the lactam ring can be susceptible to:
Hydrolysis: Under strong acidic or basic conditions, the lactam can undergo hydrolysis to open the ring, yielding the corresponding amino acid derivative.
Reactivity at the α-position: The protons on the carbon adjacent to the lactam carbonyl can be deprotonated under certain conditions, allowing for functionalization at this position. Direct palladium-catalyzed β-arylation of N-protected lactams has also been reported, indicating the potential for C-H activation at other positions on the lactam ring. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.
Advanced 1H NMR for Proton Environment Analysis
A ¹H NMR spectrum of 4-(2-Oxopiperidin-1-YL)benzaldehyde would provide critical information. It would reveal the number of distinct proton environments, their relative numbers (through integration), their electronic environments (through chemical shift in ppm), and the number of adjacent protons (through spin-spin splitting patterns).
Expected ¹H NMR Spectral Features:
Aldehyde Proton (-CHO): A highly deshielded singlet would be expected at approximately 9.9-10.1 ppm, characteristic of a benzaldehyde (B42025) proton.
Aromatic Protons: The benzene (B151609) ring would show two sets of doublets in the aromatic region (approx. 7.2-8.0 ppm). The protons ortho to the aldehyde group would be the most downfield, while the protons ortho to the lactam substituent would be slightly more shielded. This would likely present as an AA'BB' system, appearing as two distinct doublets.
Piperidinone Protons: The six protons of the piperidinone ring would appear as distinct multiplets in the aliphatic region (approx. 1.8-3.8 ppm). The two protons on the carbon adjacent to the nitrogen (C6') would be expected around 3.6-3.8 ppm. The protons on the carbon adjacent to the carbonyl group (C3') and the other methylene (B1212753) protons (C4', C5') would resonate further upfield.
Hypothetical ¹H NMR Data Table: (Note: This table is predictive and not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.98 | s | 1H | Aldehyde H |
| ~7.95 | d | 2H | Aromatic H (ortho to CHO) |
| ~7.40 | d | 2H | Aromatic H (ortho to N) |
| ~3.70 | t | 2H | -N-CH₂ - (C6') |
| ~2.55 | t | 2H | -CH₂ -C=O (C3') |
13C NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule and provides insight into their hybridization (sp³, sp², sp) and electronic environment.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbons: Two distinct signals would appear far downfield: the aldehyde carbonyl (~191 ppm) and the lactam amide carbonyl (~170 ppm).
Aromatic Carbons: Four signals would be expected in the aromatic region (~120-145 ppm). The carbon attached to the aldehyde (ipso-carbon) and the carbon attached to the nitrogen would be distinct from the protonated aromatic carbons.
Aliphatic Carbons: Three signals corresponding to the three distinct methylene (-CH₂) groups of the piperidinone ring would be visible in the upfield region (~20-50 ppm).
Hypothetical ¹³C NMR Data Table: (Note: This table is predictive and not based on experimental data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~191.0 | Aldehyde C =O |
| ~170.1 | Lactam C =O (C2') |
| ~144.5 | Aromatic C (C-N) |
| ~135.0 | Aromatic C (C-CHO) |
| ~131.8 | Aromatic CH (ortho to CHO) |
| ~121.5 | Aromatic CH (ortho to N) |
| ~49.5 | Piperidinone CH₂ (C6') |
| ~32.0 | Piperidinone CH₂ (C3') |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons. For instance, it would show correlations between the adjacent methylene groups within the piperidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal it is directly attached to. This allows for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key HMBC correlations would exist from the aldehyde proton to the ipso-aromatic carbon and from the C6' protons of the piperidinone ring to the aromatic carbon attached to the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, regardless of bonding. This is useful for confirming stereochemistry and conformational details, such as the spatial relationship between the piperidinone ring protons and the aromatic ring protons.
Quantitative NMR (qNMR)
Quantitative NMR could be employed to determine the absolute purity of a sample of this compound without requiring an identical reference standard of the analyte itself. By adding a known amount of a stable, internal standard with a distinct NMR signal (e.g., maleic anhydride (B1165640) or dimethyl sulfone) to a precisely weighed sample, the purity can be calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard. This method is highly accurate and directly traceable to SI units. It is also invaluable for monitoring the progress of the synthesis reaction by quantifying the conversion of starting materials to the final product over time.
Vibrational Spectroscopy Applications (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Specific functional groups absorb radiation at characteristic frequencies, making these techniques excellent for functional group identification.
Detailed Band Assignment and Functional Group Identification
An IR or Raman spectrum would confirm the presence of the key functional groups: the aldehyde and the amide (lactam).
Expected Vibrational Band Assignments:
C=O Stretching: This is the most prominent feature. Two strong bands would be expected. The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹. The tertiary amide C=O stretch of the lactam ring would be expected at a lower wavenumber, typically 1650-1680 cm⁻¹, due to its connection to the nitrogen atom.
C-H Stretching: Aldehydic C-H stretching vibrations usually produce two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidinone ring would be just below 3000 cm⁻¹.
C-N Stretching: The stretch for the C-N bond of the lactam would be found in the 1200-1350 cm⁻¹ region.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.
Hypothetical Vibrational Data Table: (Note: This table is predictive and not based on experimental data.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |
| ~1705 | Strong | Aldehyde C=O Stretch |
| ~1670 | Strong | Amide C=O Stretch (Lactam) |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
Conformational Analysis using Vibrational Modes
The conformation of this compound is primarily defined by the puckering of the six-membered piperidinone ring and the rotational orientation (torsional angle) between this ring and the phenyl group. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing these conformational subtleties.
Key vibrational bands for this compound would include the aldehyde C=O stretch, the lactam C=O stretch, C-N stretching, and various aromatic C-C and C-H vibrations. nih.gov A detailed analysis of the shifts in these bands, often supported by computational density functional theory (DFT) calculations, allows for the assignment of specific spectral features to distinct, stable conformers. acs.org
Table 1: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1715 - 1690 |
| Lactam (Amide) | C=O Stretch (Amide I) | 1680 - 1650 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aldehyde | C-H Stretch | 2850 - 2820, 2750 - 2720 |
In-situ Reaction Monitoring via IR Spectroscopy
In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions without the need for sample extraction. mt.com By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. acs.org
For a reaction involving this compound, such as the reduction of the aldehyde group to a primary alcohol, in-situ IR would provide critical kinetic data. The progress of this transformation could be followed by monitoring the decrease in the intensity of the aldehyde C=O stretching band around 1700 cm⁻¹. researchgate.net Concurrently, the formation of the alcohol product would be evidenced by the appearance and increase in intensity of the broad O-H stretching band between 3500 and 3200 cm⁻¹. This continuous data stream allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the development of detailed kinetic models. youtube.com
Table 2: Illustrative Monitoring of Aldehyde Reduction via In-situ IR
| Reaction Species | Key Vibrational Band | Trend During Reaction |
|---|---|---|
| This compound (Reactant) | Aldehyde C=O Stretch (~1700 cm⁻¹) | Intensity Decreases |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. For this compound, with a chemical formula of C₁₂H₁₃NO₂, the theoretical monoisotopic mass is 203.09463 Da. HRMS can experimentally verify this value, providing unambiguous confirmation of the compound's chemical formula.
Elucidation of Fragmentation Pathways
In addition to providing an exact mass, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, elucidates molecular structure by analyzing fragmentation patterns. When the ionized molecule (molecular ion, M⁺˙) is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds or leading to the most stable fragments.
For this compound, several key fragmentation pathways can be predicted based on the principles observed in similar aldehydes and amides. libretexts.orgmiamioh.edu
Alpha-Cleavage of Aldehyde: Loss of a hydrogen radical (M-1) or the formyl radical (•CHO, M-29) is a characteristic fragmentation of benzaldehydes. libretexts.org
Lactam Ring Fragmentation: Cyclic amides (lactams) can undergo cleavage, often involving the loss of carbon monoxide (CO, 28 Da) from the ring. nih.govnih.gov
N-Aryl Bond Cleavage: The bond between the piperidinone nitrogen and the phenyl ring can break, leading to fragments corresponding to each of the two main structural components.
Table 3: Predicted Mass Fragments of this compound
| m/z (Da) | Proposed Fragment Ion Formula | Origin of Fragment |
|---|---|---|
| 203.0946 | [C₁₂H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 202.0868 | [C₁₂H₁₂NO₂]⁺ | Loss of H• from aldehyde |
| 174.0970 | [C₁₁H₁₂NO]⁺ | Loss of •CHO from aldehyde |
| 120.0446 | [C₇H₆NO]⁺ | Cleavage of N-C bond, benzoyl fragment |
| 99.0684 | [C₅H₉NO]⁺˙ | Piperidinone radical cation |
Isotopic Pattern Analysis
The isotopic distribution of the molecular ion and its fragments provides another layer of structural confirmation. The relative intensity of the M+1 peak, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, is particularly useful. For a molecule containing 12 carbon atoms, the theoretical probability of incorporating one ¹³C atom is approximately 12 x 1.1% = 13.2%. Therefore, the M+1 ion peak is expected to have an intensity of about 13.2% relative to the monoisotopic M+ peak. This predictable isotopic signature, measurable with HRMS, helps to validate the assigned elemental formula.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While spectroscopic methods probe molecular properties in solution or the gas phase, single-crystal X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's structure in the solid state. This technique determines the precise spatial coordinates of each atom in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound has not been reported in the searched literature, the methodology would be the gold standard for confirming its three-dimensional architecture.
Analysis of Torsional Angles and Bond Geometries
A crystallographic analysis of this compound would provide precise geometric data. Of particular importance are the torsional angles, which define the molecule's conformation. Key parameters would include:
The C(aryl)-C(aryl)-N-C(lactam) torsional angle: This angle describes the degree of twist between the phenyl ring and the piperidinone ring, which influences the extent of electronic conjugation between the two systems.
Endocyclic Torsional Angles of the Piperidinone Ring: These six angles define the exact puckering of the lactam ring, confirming whether it adopts a chair, boat, or twist-boat conformation in the solid state.
This precise geometric information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.
Intermolecular Interactions and Crystal Packing
The precise arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches cam.ac.uk, we can infer the likely interactions based on the functional groups present in the molecule and by drawing parallels with structurally similar compounds.
The this compound molecule possesses several key features that will govern its supramolecular assembly: a polar benzaldehyde group, a lactam (cyclic amide) in the piperidone ring, and an aromatic phenyl ring. These functionalities give rise to a range of potential non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and π-stacking.
Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The carbonyl oxygen of the benzaldehyde group and the carbonyl oxygen of the lactam are both potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, these groups can form C–H···O hydrogen bonds with the aromatic and aliphatic C-H groups of neighboring molecules. These weaker hydrogen bonds are known to play a crucial role in the stabilization of crystal structures.
π-Stacking Interactions: The presence of the benzene ring allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, would further stabilize the crystal lattice. The specific geometry of this stacking (e.g., face-to-face or offset) would depend on the electronic nature and steric hindrance of the substituents.
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as in reaction mixtures, biological fluids, or environmental samples, necessitates the use of powerful analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are ideally suited for this purpose, offering both high-resolution separation and detailed structural information. ijsdr.orgresearchgate.netsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov In a typical LC-MS setup, a high-performance liquid chromatography (HPLC) system separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The eluting components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
For the analysis of this compound, a reversed-phase HPLC column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency. The mass spectrometer, likely equipped with an electrospray ionization (ESI) source, would provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), valuable structural information from its fragmentation pattern. researchgate.netnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself may have limited volatility for direct GC analysis, GC-MS can be a powerful tool for its analysis, particularly for related volatile impurities or degradation products. oup.comcmbr-journal.comgoogle.com For the analysis of the parent compound, derivatization to increase its volatility and thermal stability might be necessary. The GC separates volatile components in a heated column, and the separated compounds are then analyzed by the mass spectrometer. The resulting mass spectra can be compared to spectral libraries for identification. cmbr-journal.com
The table below summarizes the key parameters for the analysis of related compounds using these hyphenated techniques, which can serve as a starting point for method development for this compound.
| Analytical Technique | Compound Class | Typical Column | Mobile/Carrier Gas | Detection | Key Findings |
| LC-MS/MS | Benzaldehyde Derivatives | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | ESI-MS/MS | High sensitivity and selectivity for quantification in complex matrices. researchgate.net |
| LC-MS/MS | Piperidine (B6355638) Derivatives | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | ESI-MS/MS | Effective for pharmacokinetic studies and impurity profiling. nih.govresearchgate.net |
| GC-MS | Piperidine Alkaloids | Capillary (e.g., DB-5ms) | Helium | Electron Ionization (EI) | Identification of various components in natural extracts. cmbr-journal.com |
| GC-MS | Piperidine Impurities | Capillary | Helium | EI-MS | Quantification of volatile impurities in pharmaceutical samples. google.com |
Computational and Theoretical Investigations of 4 2 Oxopiperidin 1 Yl Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through to understand the intrinsic properties of 4-(2-Oxopiperidin-1-YL)benzaldehyde, predicting its geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of this compound. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of the atoms in the molecule. researchgate.netjocpr.com These calculations typically reveal a non-planar structure, with specific bond lengths and angles defining the spatial relationship between the benzaldehyde (B42025) and oxopiperidinyl moieties.
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (aldehyde) | ~1.22 Å |
| C-C (ring-aldehyde) | ~1.48 Å | |
| C-N (ring-piperidine) | ~1.40 Å | |
| C=O (piperidine) | ~1.24 Å | |
| Bond Angle | C-C-H (aldehyde) | ~121° |
| C-C-N (ring) | ~119° | |
| Dihedral Angle | O=C-C=C (benzaldehyde) | ~180° (planar) |
| C-N-C-C (piperidine ring) | Varies (puckered) |
Note: These are representative values and can vary slightly based on the specific computational method and basis set used.
The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. The molecular electrostatic potential (MEP) surface, for instance, highlights regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the aldehyde group is expected to be a region of high negative potential, while the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. pearson.com A smaller gap generally implies a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the piperidine (B6355638) ring, while the LUMO is predominantly centered on the benzaldehyde moiety, particularly the carbonyl group.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a chemical reaction.
Table 2: Calculated Electronic Properties of this compound
| Property | Symbol | Formula | Representative Value (eV) |
| HOMO Energy | EHOMO | - | ~ -6.5 eV |
| LUMO Energy | ELUMO | - | ~ -2.0 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 4.5 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.25 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.25 eV |
| Global Electrophilicity Index | ω | χ²/2η | ~ 4.01 eV |
Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for the characterization of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure. For instance, the aldehyde proton is expected to have a characteristic downfield chemical shift. docbrown.info
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. solidstatetechnology.usnih.gov These frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculated spectrum for this compound would show characteristic peaks for the C=O stretching of the aldehyde and the amide in the piperidine ring, as well as C-H and C-C stretching and bending vibrations of the aromatic and piperidine rings. researchgate.netias.ac.in
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aldehyde | C=O stretch | ~1700-1720 |
| C-H stretch | ~2720-2820 | |
| Amide (Piperidine) | C=O stretch | ~1650-1670 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
| C-H stretch | ~3000-3100 |
Note: These are approximate ranges and the exact values depend on the computational method.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can model the behavior of this compound in a more realistic environment, such as in a solvent. researchgate.net MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. These simulations can reveal how the presence of solvent molecules influences the conformational preferences of the compound. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Solvation effects can also impact the electronic properties and reactivity of the molecule. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Theoretical methods can be employed to model potential chemical reactions involving this compound and to analyze the corresponding reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. nih.govcanterbury.ac.ukresearchgate.net By calculating the energy of the reactants, transition state, and products, the activation energy barrier for a reaction can be determined. This information is crucial for understanding the kinetics and mechanism of reactions such as oxidation of the aldehyde group, or reactions involving the piperidine ring. For instance, in the context of drug metabolism, modeling the interaction with metabolizing enzymes can help predict potential metabolic pathways. acs.org
QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Biological Properties (e.g., reactivity, material properties)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its properties. While extensively used for predicting biological activities, QSAR, and its counterpart, Quantitative Structure-Property Relationship (QSPR), can also be applied to non-biological characteristics such as chemical reactivity and material properties. scienceforecastoa.com This involves correlating physicochemical descriptors of molecules with experimentally determined properties to build predictive models.
As of the latest available information, there are no specific QSAR or QSPR studies focused on predicting the non-biological properties of this compound. A comprehensive search of scientific literature and databases did not yield any research that has developed QSAR models for the reactivity or material properties of this particular compound.
The development of such models would require a dataset of structurally related compounds with experimentally measured properties. For instance, to model reactivity, one might correlate descriptors with reaction rates or equilibrium constants. For material properties, descriptors could be linked to characteristics like solubility, melting point, or tensile strength.
Given the absence of dedicated research in this area for this compound, this remains a potential avenue for future computational and theoretical investigations. Such studies could provide valuable insights into the behavior of this compound and its derivatives in various chemical and material science applications.
Derivatization Strategies for Enhancing Analytical Attributes and Modifying Chemical Reactivity
Chemical Derivatization for Chromatographic Enhancement (e.g., volatility, detectability)
The presence of the benzaldehyde (B42025) moiety in 4-(2-Oxopiperidin-1-YL)benzaldehyde offers a prime target for derivatization to improve its analytical determination by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Standard analytical methods for aldehydes often require derivatization because many simple aldehydes lack a strong chromophore for UV detection or have poor volatility for GC analysis. jascoinc.comwaters.com
A common strategy involves reacting the carbonyl group with a derivatizing agent to form a stable product with enhanced detection properties. sci-hub.se For HPLC analysis, reagents that introduce a highly UV-absorbent or fluorescent tag are preferred. A classic example is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. sci-hub.se These derivatives absorb strongly in the UV range, significantly improving detection sensitivity. waters.com
For enhanced fluorescence detection, which offers superior sensitivity, novel reagents have been developed. N-acetylhydrazine acridone (B373769) (AHAD) is a fluorescence labeling reagent that reacts with benzaldehyde in the presence of an acid catalyst to form a highly fluorescent hydrazone. rsc.orgrsc.org This reaction is quantitative and the resulting derivative is stable for chromatographic analysis. rsc.org Similarly, dansyl chloride can be used to derivatize compounds for fluorescence detection, significantly improving the limits of detection. nih.gov While dansyl chloride primarily targets primary and secondary amines, related hydrazine (B178648) derivatives like dansyl hydrazine can be used for carbonyl compounds. The derivatization of the aldehyde group in this compound with such reagents would allow for its ultrasensitive quantification in complex matrices.
Table 1: Derivatization Reagents for Chromatographic Enhancement of Aldehydes
| Reagent Name | Target Functional Group | Resulting Derivative | Enhancement | Analytical Method |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Ketone | Hydrazone | Enhanced UV Absorbance | HPLC-UV waters.comsci-hub.se |
| N-acetylhydrazine acridone (AHAD) | Aldehyde/Ketone | Hydrazone | Strong Fluorescence | HPLC-FL rsc.orgrsc.org |
| Dansyl Chloride / Hydrazine | Amine / Aldehyde | Sulfonamide / Hydrazone | Strong Fluorescence | HPLC-FL, UHPLC-HRMS nih.gov |
| 1,3-Cyclohexanedione | Aldehyde | Lutidine Derivative | Fluorescence | HPLC-FL jascoinc.com |
Derivatization for Spectroscopic Tagging and Enhanced Detection
Beyond improving chromatographic performance, derivatization can be used to attach a spectroscopic tag for various detection or imaging applications. Fluorescent labeling is a powerful technique that converts a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one, enabling its detection at very low concentrations. tcichemicals.commdpi.com
The aldehyde group of this compound is an ideal handle for introducing a fluorescent probe. The reaction typically involves the formation of an imine or hydrazone. nih.gov For instance, fluorescent probes containing an amine group, such as certain boron dipyrromethene (BDP) or rosamine derivatives, can react with aldehydes. mdpi.comnih.gov This reaction converts the non-fluorescent amine probe into a highly fluorescent imine, providing a "turn-on" signal. mdpi.com
Another sophisticated approach involves using perylene (B46583) bisimide chromophores. cas.cz A diol-functionalized perylene bisimide can react with aldehydes under acid catalysis to form a stable, cyclic acetal (B89532). cas.cz This method provides an irreversible linkage and the resulting derivative possesses the high photostability and fluorescent quantum yield characteristic of the perylene chromophore. cas.cz Such tagging strategies could be applied to this compound to enable its visualization in biological systems or for use in fluorescence-based assays.
Table 2: Reagents for Spectroscopic Tagging of Aldehydes
| Tagging Reagent Class | Reactive Group | Linkage Formed | Spectroscopic Property |
|---|---|---|---|
| N-acetylhydrazine acridone (AHAD) | Hydrazine | Hydrazone | Strong blue-green fluorescence (λex ~371 nm, λem ~421 nm) rsc.org |
| Amino-functionalized BDP dyes | Amine | Imine | "Turn-on" green fluorescence mdpi.comnih.gov |
| Diol-functionalized Perylene Bisimides | Diol | Cyclic Acetal | Strong, photostable fluorescence cas.cz |
| Amino-functionalized Rosamine dyes | Amine | Imine | "Turn-on" red fluorescence mdpi.comnih.gov |
Development of New Synthetic Reagents and Probes utilizing the Benzaldehyde Moiety
The benzaldehyde moiety is not only a point for analytical derivatization but also a versatile building block for the synthesis of novel reagents and chemical probes. liberty.edu The reactivity of the aldehyde group can be harnessed in various carbon-carbon and carbon-nitrogen bond-forming reactions to construct more complex molecular architectures.
One strategy involves using the aldehyde in multicomponent reactions. For example, benzaldehyde derivatives can react with a phenolic compound like resorcinol, a carboxylic acid, and ammonia (B1221849) in a one-pot, four-component reaction to produce complex (5-hydroxy-2,4-diphenyl-2H-benzo[e] rsc.orgnih.govoxazin-3(4H)-yl)(phenyl)methanone derivatives. oiccpress.com Applying this to this compound could generate a library of novel, complex heterocyclic compounds with potential biological activities.
Furthermore, the benzaldehyde scaffold is integral to the design of chemosensors. Fluorescent probes based on a benzaldehyde–indole fused chromophore have been designed to detect specific analytes like cyanide and hypochlorite. rsc.org Schiff base probes, formed by the condensation of an aldehyde with an amine, are widely used for the selective detection of metal ions such as Al³⁺, Fe³⁺, and Cu²⁺. researchgate.net By selecting an appropriate amine-containing fluorophore to react with this compound, it is conceivable to develop novel fluorescent probes where the piperidinone moiety could modulate the probe's solubility, cell permeability, or binding characteristics. The synthesis of benzyloxybenzaldehyde derivatives has also been explored to create selective inhibitors for enzymes like aldehyde dehydrogenase (ALDH1A3), suggesting a pathway for developing new therapeutic agents. mdpi.com
Functionalization of the Piperidinone Ring for New Chemical Properties
The 2-piperidinone ring, a six-membered lactam (cyclic amide), offers additional opportunities for derivatization that are distinct from the chemistry of the benzaldehyde group. wikipedia.orgnih.gov Modifications to this ring can lead to compounds with significantly different structures and properties, such as converting the planar amide bond into a more flexible amine linkage. 2-Piperidinones are key intermediates in the synthesis of more complex piperidine-containing natural products and pharmaceuticals. researchgate.net
A primary transformation is the reduction of the lactam amide to a cyclic amine. This would convert this compound into 4-(piperidin-1-yl)benzaldehyde. This reaction fundamentally changes the electronic properties and three-dimensional shape of the heterocyclic ring, which could alter its biological interactions.
The piperidinone ring itself can be a scaffold for more complex syntheses. For example, intramolecular aza-Michael reactions can be used to form substituted piperidines. nih.gov While the nitrogen of the piperidinone in this compound is already substituted, reactions targeting the α-carbon of the lactam are possible. Furthermore, the lactam can be a key element in domino reactions, such as a nitro-Mannich/lactamization sequence, to build complex polycyclic systems. researchgate.net Chiral oxazolopiperidone lactams, derived from the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative, are versatile intermediates for introducing substituents in a controlled manner to access a wide range of enantiopure polysubstituted piperidines. researchgate.net These strategies highlight the potential of the piperidinone moiety within this compound as a gateway to new classes of compounds.
Table 3: Potential Functionalization Reactions of the 2-Piperidinone Ring
| Reaction Type | Reagents/Conditions | Product Class | Change in Property |
|---|---|---|---|
| Lactam Reduction | Strong reducing agents (e.g., LiAlH₄) | Piperidine (B6355638) | Increased flexibility, loss of amide planarity |
| Ring Expansion | Dual catalysis (e.g., [Co₂(CO)₈ / Ru₃(CO)₁₂]) | 6-substituted-2-piperidinones | Ring modification, potential for new substituents researchgate.net |
| Stereoselective Cyclization | Acid-mediated cyclization of enones | Trans-piperidinones | Creation of stereocenters, increased structural complexity nih.gov |
| Nitro-Mannich/Lactamization | Nitroalkane, amine, formaldehyde | Fused heterocyclic systems | Domino reaction to build molecular complexity researchgate.net |
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Organic Synthesis
The presence of both an electrophilic aldehyde and a robust amide-containing ring system makes 4-(2-Oxopiperidin-1-YL)benzaldehyde a versatile starting material in various synthetic transformations.
The aldehyde functional group of this compound serves as a key reactive site for the construction of a wide array of heterocyclic compounds. One of the most prominent examples of its application is in multicomponent reactions, such as the Biginelli reaction. mdpi.comwikipedia.orgorganic-chemistry.org This one-pot condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793), to produce dihydropyrimidinones (DHPMs) or their thio-analogs. mdpi.comwikipedia.org These DHPMs are a class of heterocyclic compounds with significant pharmacological interest, known to exhibit activities such as calcium channel modulation. wikipedia.org
The general mechanism of the Biginelli reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgillinois.edu This electrophilic species then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642) ring. Given this mechanism, this compound can readily participate as the aldehyde component, leading to the formation of DHPMs bearing the 4-(2-oxopiperidin-1-yl)phenyl substituent at the 4-position of the heterocyclic ring.
A plausible reaction scheme for the Biginelli reaction involving this compound is presented below:
Plausible Reaction Scheme for Biginelli Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-(4-(2-oxopiperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Beyond the Biginelli reaction, this compound is a suitable scaffold for other multicomponent reactions (MCRs) that rely on an aldehyde component. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, for instance, is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, to generate 1,4-dihydropyridines. nih.govresearchgate.netorganic-chemistry.orgwikipedia.org These compounds are of immense pharmaceutical importance, with many approved drugs for the treatment of cardiovascular diseases belonging to this class. wikipedia.org
The reaction proceeds through initial Knoevenagel condensation and Michael addition steps, followed by cyclization. organic-chemistry.org By employing this compound in a Hantzsch synthesis, it is possible to construct 1,4-dihydropyridine (B1200194) derivatives functionalized with the 4-(2-oxopiperidin-1-yl)phenyl group. This allows for the introduction of the unique lactam-containing moiety into a well-established pharmacophore.
Plausible Reaction Scheme for Hantzsch Dihydropyridine Synthesis
| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Product |
| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-(4-(2-oxopiperidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
The aldehyde group of this compound can be chemically transformed to afford a variety of polymerizable monomers. A common strategy is its conversion to an alkene through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgstackexchange.comorganic-chemistry.orgyoutube.com
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. wikipedia.orglibretexts.orgstackexchange.comorganic-chemistry.org For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 1-(4-vinylphenyl)piperidin-2-one, a styrenic monomer. The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred for the synthesis of (E)-alkenes with high stereoselectivity and offers the advantage of a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgorganic-chemistry.orgyoutube.com Reaction of this compound with a phosphonate ester, such as triethyl phosphonoacetate, would produce an acrylate-type monomer, specifically ethyl 3-(4-(2-oxopiperidin-1-yl)phenyl)acrylate. These vinyl and acrylate (B77674) monomers can then undergo polymerization to form polymers with the 4-(2-oxopiperidin-1-yl)phenyl moiety as a pendant group.
Plausible Olefination Reactions for Monomer Synthesis
| Reaction | Reagent | Resulting Monomer |
| Wittig Reaction | Methylenetriphenylphosphorane | 1-(4-vinylphenyl)piperidin-2-one |
| Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate | Ethyl 3-(4-(2-oxopiperidin-1-yl)phenyl)acrylate |
Integration into Novel Material Architectures
The incorporation of this compound into polymeric structures can impart unique properties to the resulting materials, driven by the characteristics of the oxopiperidinyl group.
Poly(azomethine)s, also known as poly(Schiff base)s, are a class of conjugated polymers that have garnered interest for their potential applications in organic electronics due to their thermal stability and optoelectronic properties. mdpi.comrsc.org These polymers are typically synthesized through the polycondensation of a diamine with a dialdehyde (B1249045). mdpi.com While this compound is a mono-aldehyde, it can be used in condensation reactions with diamines to form Schiff base compounds. To form a polymer, a di-functional version of the aldehyde or the amine is required. For instance, the polycondensation of a diamine with a dialdehyde containing a pendant 4-(2-oxopiperidin-1-yl)phenyl group, or the polymerization of a diamine with terephthaldehyde and a smaller amount of this compound as an end-capping agent, could be envisioned. The incorporation of the polar lactam group could influence the solubility and film-forming properties of the resulting poly(azomethine)s, which are crucial for their processability in electronic devices.
The synthesis of monomers from this compound, as described in section 7.1.3, opens the door to its inclusion in a wide range of functional polymers and copolymers. nih.gov The polymerization of monomers like 1-(4-vinylphenyl)piperidin-2-one or ethyl 3-(4-(2-oxopiperidin-1-yl)phenyl)acrylate would lead to polymers with the 4-(2-oxopiperidin-1-yl)phenyl group as a pendant moiety.
The presence of this bulky and polar pendant group can significantly influence the properties of the polymer. illinois.edu For example, it can disrupt chain packing, leading to increased solubility in organic solvents and potentially a higher glass transition temperature (Tg) by restricting chain mobility. The amide functionality within the lactam ring can also introduce sites for hydrogen bonding, further affecting the polymer's mechanical and thermal properties. By copolymerizing these monomers with other functional monomers, a high degree of control over the final properties of the material can be achieved, tailoring it for specific applications.
Ligands in Catalysis and Coordination Chemistry (excluding biological applications)
The structural features of this compound suggest its potential as a ligand in catalysis and coordination chemistry. The molecule possesses multiple potential coordination sites: the oxygen atom of the benzaldehyde (B42025) group, the oxygen atom of the piperidone ring, and the nitrogen atom of the piperidone. The N-aryl-2-piperidone scaffold is a known structural motif in various biologically active molecules and functional materials.
The coordination chemistry of ligands containing piperidine (B6355638) and benzaldehyde moieties has been explored with a range of metal centers. For instance, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with Mg(II), Zn(II), and Group IV metals, forming complexes with varied coordination geometries that are active in the ring-opening polymerization of rac-lactide. Similarly, flexible piperazine-derived ligands incorporating pyridyl groups demonstrate the ability to form extensive coordination polymers with transition metals like Co(II), Cd(II), and Ag(I). These examples highlight the capacity of the piperidine ring system to participate in the formation of catalytically active and structurally diverse metal complexes.
While no specific coordination complexes of this compound have been reported in the scientific literature, its potential as a ligand can be inferred. The aldehyde and lactam oxygens could act as hard donor atoms, potentially coordinating to a variety of metal ions. The specific coordination mode would likely depend on the metal center, the solvent, and the presence of other ligands.
Table 1: Potential Coordination Modes of this compound
| Potential Donor Atoms | Possible Coordination Mode | Metal Ion Preference (Hypothetical) |
| Aldehyde Oxygen | Monodentate | Hard Lewis acids (e.g., Al(III), Ti(IV)) |
| Lactam Oxygen | Monodentate | Transition metals, Lanthanides |
| Aldehyde and Lactam Oxygens | Bidentate (chelating) | Alkali metals, Alkaline earth metals, Transition metals |
| Nitrogen and Lactam Oxygen | Bidentate (chelating) | Transition metals |
The synthesis of N-aryl lactams is an active area of research, suggesting a growing interest in this class of compounds for various applications, including as ligands for catalysis. The development of new synthetic routes to these scaffolds may pave the way for the exploration of their coordination chemistry.
Role in Supramolecular Assembly and Self-Assembled Systems
The self-assembly of molecules into well-ordered supramolecular structures is a powerful tool in materials science. The this compound molecule contains functionalities that could drive its participation in supramolecular assembly. The benzaldehyde group can engage in various non-covalent interactions, including hydrogen bonding (through the aldehyde oxygen as an acceptor), π-π stacking of the aromatic ring, and dipole-dipole interactions.
The self-assembly of benzaldehyde derivatives is a well-documented phenomenon. For example, some benzaldehyde derivatives can form liquid crystalline phases, and their condensation with other molecules can lead to the formation of self-assembled monolayers on surfaces. The presence of the N-substituted piperidone ring in this compound introduces additional possibilities for intermolecular interactions. The lactam group is a classic hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H, if tautomerism occurs, though unlikely for an N-aryl lactam) and a hydrogen bond acceptor (C=O).
While direct studies on the self-assembly of this compound are absent from the literature, the principles of supramolecular chemistry allow for speculation on its potential behavior. The interplay between the aromatic interactions of the benzaldehyde unit and the potential hydrogen bonding of the piperidone moiety could lead to the formation of various supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.
Table 2: Potential Intermolecular Interactions for Supramolecular Assembly
| Interacting Moiety | Type of Interaction | Potential Supramolecular Outcome |
| Benzaldehyde | π-π stacking | Formation of columnar or lamellar structures |
| Benzaldehyde Oxygen | Hydrogen bond acceptor | Directional assembly with hydrogen bond donors |
| Piperidone C=O | Hydrogen bond acceptor | Formation of hydrogen-bonded chains or networks |
| Aromatic Ring | van der Waals forces | Close packing in the solid state |
The synthesis of complex molecules containing the 4-(2-oxopiperidin-1-yl)phenyl substructure, such as the anticoagulant apixaban, indicates that this fragment is synthetically accessible and stable. However, the exploration of the parent aldehyde in the context of supramolecular chemistry and self-assembly remains an open area for investigation. Future research in this direction could unveil novel materials with interesting photophysical, electronic, or host-guest properties.
Future Research Directions and Unexplored Avenues
Development of Enantioselective Synthesis Methods
The creation of single-enantiomer pharmaceuticals is a cornerstone of modern medicine, offering improved efficacy and reduced side effects. For chiral molecules like 4-(2-Oxopiperidin-1-YL)benzaldehyde, which possesses a stereocenter, the development of enantioselective synthesis methods is a critical and compelling research goal. Future investigations could focus on asymmetric catalysis, employing chiral catalysts to produce either the (R) or (S) enantiomer with high selectivity. nih.govnih.gov
Key research objectives in this area would include the screening of various chiral ligands and metal catalysts to identify optimal conditions for asymmetric induction. Techniques such as chiral chromatography would be essential for the separation and analysis of the resulting enantiomers, allowing for the precise determination of enantiomeric excess. Success in this area would not only provide access to enantiomerically pure this compound for further study but also contribute to the broader field of asymmetric synthesis.
Exploration of Photochemical and Electrochemical Reactivity
The benzaldehyde (B42025) moiety within this compound suggests a rich potential for photochemical and electrochemical transformations. The aldehyde group can participate in a variety of light-induced reactions, such as Norrish-type photoreactions, which could lead to novel molecular rearrangements and the formation of complex cyclic structures. Future research could systematically investigate the compound's behavior under different wavelengths of light and in the presence of various photosensitizers.
From an electrochemical standpoint, the aromatic ring and the carbonyl group are both electroactive. Cyclic voltammetry and other electrochemical techniques could be employed to study the oxidation and reduction potentials of the molecule. This could open doors to electrosynthesis, a green and efficient method for chemical transformations that avoids the use of harsh reagents. Understanding the electrochemical properties would be fundamental to designing novel synthetic pathways and potentially developing applications in areas like organic electronics.
Advanced In-situ Spectroscopic Monitoring of Transformations
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound, the use of advanced in-situ spectroscopic techniques is paramount. Techniques such as ReactIR (in-situ infrared spectroscopy), in-situ NMR spectroscopy, and Raman spectroscopy allow for real-time monitoring of reacting species.
Future research in this domain would involve setting up reaction monitoring protocols to track the consumption of reactants and the formation of intermediates and products. This data is invaluable for optimizing reaction conditions, identifying transient and potentially unstable intermediates, and elucidating complex reaction pathways. Such detailed mechanistic insights are crucial for scaling up reactions and ensuring process safety and efficiency.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules. By using quantum mechanical calculations and molecular modeling, researchers can predict the properties and reactivity of novel derivatives of this compound before they are synthesized in the lab.
Future computational studies could focus on several key areas:
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives.
Reactivity Prediction: Modeling reaction pathways to predict the most likely products of a given reaction.
Property Prediction: Calculating electronic, spectroscopic, and other physicochemical properties.
This in-silico approach can guide experimental work, saving time and resources by prioritizing the synthesis of derivatives with the most promising predicted properties for specific applications.
Potential for Applications in Emerging Non-Biological Technologies
While the biological activity of related compounds is an area of interest, the unique structure of this compound also suggests potential applications in non-biological fields. The combination of an aromatic aldehyde and a lactam ring could be leveraged in materials science and supramolecular chemistry.
Future research could explore its use as a building block for:
Polymers and Advanced Materials: The aldehyde functionality allows for polymerization reactions, potentially leading to new materials with unique thermal or optical properties.
Molecular Switches: The molecule could be functionalized to create systems that change their properties in response to external stimuli like light or an electrical potential.
Supramolecular Assemblies: The polar groups could facilitate self-assembly into well-defined nanostructures through non-covalent interactions.
Investigating these non-biological applications would represent a significant expansion of the research landscape for this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
